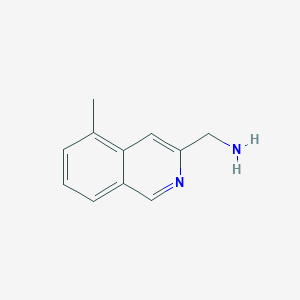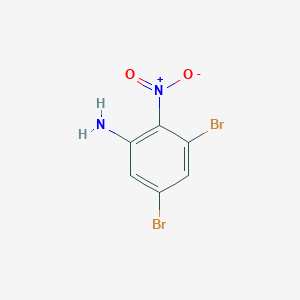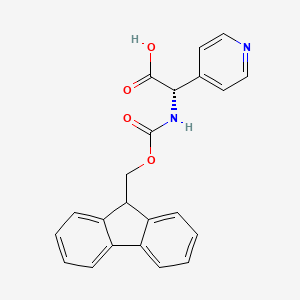![molecular formula C22H18N4 B13142960 1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
1,2-Di([2,2'-bipyridin]-6-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di([2,2’-bipyridin]-6-yl)ethane is a compound that features two 2,2’-bipyridine units connected by an ethane bridge. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions. The 2,2’-bipyridine moiety is well-known for its strong binding affinity to metal centers, making 1,2-Di([2,2’-bipyridin]-6-yl)ethane a valuable compound in the study of metal-ligand interactions.
Vorbereitungsmethoden
The synthesis of 1,2-Di([2,2’-bipyridin]-6-yl)ethane typically involves the coupling of two 2,2’-bipyridine units with an ethane linker. One common method is the Suzuki coupling reaction, which involves the reaction of 2,2’-bipyridine-6-boronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
1,2-Di([2,2’-bipyridin]-6-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine units can undergo substitution reactions with electrophiles, such as halogens or alkyl groups, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1,2-Di([2,2’-bipyridin]-6-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions, catalysis, and the synthesis of metal-organic frameworks (MOFs).
Biology: The compound is employed in the design of metal-based drugs and probes for biological imaging and sensing.
Medicine: It is investigated for its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: The compound finds applications in the development of advanced materials, such as conductive polymers and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 1,2-Di([2,2’-bipyridin]-6-yl)ethane primarily involves its ability to coordinate with metal ions. The bipyridine units act as bidentate ligands, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal ions, leading to changes in their reactivity, photophysical properties, and catalytic activity. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-mediated processes and developing metal-based applications .
Vergleich Mit ähnlichen Verbindungen
1,2-Di([2,2’-bipyridin]-6-yl)ethane can be compared with other bipyridine-based compounds, such as:
2,2’-Bipyridine: A simpler ligand with two pyridine rings connected directly. It is widely used in coordination chemistry but lacks the ethane bridge present in 1,2-Di([2,2’-bipyridin]-6-yl)ethane.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but with fused aromatic rings. It forms stable complexes with metal ions but has different steric and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: A derivative of 2,2’-bipyridine with methyl groups at the 4 and 4’ positions. .
1,2-Di([2,2’-bipyridin]-6-yl)ethane stands out due to its unique structure, which allows for the formation of more complex and diverse metal-ligand architectures.
Eigenschaften
Molekularformel |
C22H18N4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-pyridin-2-yl-6-[2-(6-pyridin-2-ylpyridin-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C22H18N4/c1-3-15-23-19(9-1)21-11-5-7-17(25-21)13-14-18-8-6-12-22(26-18)20-10-2-4-16-24-20/h1-12,15-16H,13-14H2 |
InChI-Schlüssel |
XNZMFEUNKMQQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)




![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)




![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)

![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
